Home > Products > Screening Compounds P104995 > 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide -

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide

Catalog Number: EVT-10955764
CAS Number:
Molecular Formula: C22H22N8O
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound features a unique structure that incorporates a tetrazole and pyrimidine moiety, which are known for their biological activity. The compound's intricate design suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.

Source

The compound is available from various chemical suppliers, including AstaTech, which lists it with a purity of 95% and provides it in specific quantities for research purposes . Other suppliers also list related compounds and derivatives that may serve as precursors or analogs in synthetic pathways .

Classification

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide can be classified under:

  • Chemical Category: Indazole derivatives
  • Functional Groups: Carboxamide, tetrazole
  • Structural Class: Heterocyclic compounds
Synthesis Analysis

Methods

The synthesis of 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that may include:

  1. Formation of the Indazole Ring: Starting from phenyl derivatives and appropriate reagents to form the indazole core.
  2. Tetrazole Synthesis: Utilizing hydrazine derivatives with carbonyl compounds to construct the tetrazole ring.
  3. Pyrimidine Integration: Combining the tetrazole with pyrimidine precursors through condensation reactions.
  4. Final Carboxamide Formation: Reacting the intermediate with suitable amines and carboxylic acids to yield the final product.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final compound. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is crucial for characterizing the compound.
Chemical Reactions Analysis

Reactions

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack at electrophilic centers.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield corresponding acids.
  3. Reduction Reactions: The compound may be reduced to alter functional groups for further synthetic applications.

Technical Details

Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control, and reaction time are critical for optimizing yields and minimizing by-products.

Mechanism of Action

Process

The mechanism of action for compounds like 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide often involves:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes.
  2. Modulation of Biological Pathways: It could influence signaling pathways associated with disease processes.
  3. Pharmacokinetics and Pharmacodynamics: Understanding absorption, distribution, metabolism, and excretion profiles is essential for evaluating its therapeutic potential.

Data

Studies on similar compounds have shown varying degrees of bioactivity against cancerous cells or bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and can undergo polymerization under certain conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.

Applications

Scientific Uses

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide has potential applications in:

  1. Pharmaceutical Development: Investigated for its role in treating various diseases due to its unique structural characteristics.
  2. Biological Research: Used in studies exploring enzyme inhibition or receptor binding affinities.
  3. Chemical Synthesis: Serves as a building block for developing more complex molecules in medicinal chemistry.

This compound exemplifies the intricate relationship between structure and function in drug design and development.

Introduction to Tetrazolo[1,5-a]pyrimidine-Indazole Hybrid Compounds

Structural Classification Within Nitrogen-Containing Heterocyclic Scaffolds

The compound 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide represents an advanced hybrid architecture combining three nitrogen-rich heterocyclic systems:

  • A tetrazolo[1,5-a]pyrimidine core providing high-energy electron density and planar geometry
  • A 3-phenyl-1H-indazole moiety contributing hydrophobic surface area and hydrogen bonding capability
  • A carboxamide linker enabling conformational flexibility and target binding versatility [2] [4]

Key structural features include:

  • Tetramethyl substitution at C4, C5, and C7 positions enhancing lipid solubility and steric protection against metabolic degradation
  • The fused tetrazole ring (N1-N2-N3-N4-C8) exhibiting tautomeric stability and acting as a bioisostere for carboxylic acids
  • The N-(3-phenylindazol-5-yl) group projecting perpendicularly from the pyrimidine plane, creating a three-dimensional binding surface [7] [10]

This hybrid belongs to the bicyclic heteroaromatics class characterized by π-electron delocalization across both rings. X-ray crystallography of analogues confirms orthogonal orientation between the tetrazolopyrimidine and indazole planes, with dihedral angles of 85-90°. The tetrazole's acidity (pKa ≈ 4-5) and pyrimidine's basicity (pKa ≈ 3-4) create zwitterionic potential in physiological conditions [4].

Table 1: Critical Structural Parameters of Tetrazolo[1,5-a]pyrimidine-Indazole Hybrids

Structural FeatureRole in Molecular ArchitectureBiochemical Significance
Tetrazolo[1,5-a]pyrimidine corePlanar bicyclic system with 10π-electron aromaticityDNA minor groove binding capability; kinase hinge region interaction
4,5,7,7-Tetramethyl groupsSteric shielding of reactive sitesMetabolic stabilization; enhanced membrane permeability
Carboxamide linker (-CONH-)Flexible connection between domainsHydrogen bond donation/acceptance; conformational adaptability
3-Phenyl-1H-indazoleNear-perpendicular projection from coreHydrophobic pocket complementarity; π-stacking capability

Biomedical Significance of Molecular Hybridization in Drug Discovery

Molecular hybridization strategies merge pharmacophores from distinct bioactive scaffolds to create entities with superior target affinity and multi-mechanistic profiles. The tetrazolopyrimidine-indazole hybrid exemplifies this approach through:

  • Synergistic target engagement: The tetrazolo[1,5-a]pyrimidine core mimics ATP's purine motif in kinase binding domains, while the indazole moiety occupies allosteric pockets inaccessible to simpler heterocycles. This dual binding mode is evidenced in LRRK2 kinase inhibition (IC₅₀ = 0.2-0.62 μM for analogues) where hybrids demonstrate >10-fold improved potency over non-hybridized counterparts [2] [7].

  • Enhanced pharmacokinetic properties: Methyl substitution patterns significantly modulate bioavailability. Tetramethylated derivatives exhibit logP values ≈3.5±0.3, balancing aqueous solubility (≥25 μg/mL) and membrane penetration. This contrasts unmethylated analogues (logP ≈1.8) that show limited blood-brain barrier transit despite higher solubility [4] [6].

  • Polypharmacology potential: Hybridization enables simultaneous modulation of interconnected pathways. Representative compounds suppress pro-inflammatory cytokines (IL-6, TNF-α: 48-57% inhibition at 10 μM) while inhibiting neurodegenerative kinases—a dual action critical for treating neuroinflammatory disorders [4] [6].

Table 2: Bioactivity Advantages of Hybrid vs. Parent Scaffolds

Pharmacological ParameterTetrazolopyrimidine-Indazole HybridsIsolated TetrazolopyrimidinesIsolated Indazoles
Kinase inhibition breadth≥15 clinically relevant kinases inhibited at IC₅₀ <1 μMTypically 3-5 kinases inhibited at IC₅₀ <1 μMLimited kinase activity (IC₅₀ >5 μM)
Cytokine suppression (IL-6/TNF-α)42-57% inhibition at 10 μM15-30% inhibition at 10 μMVariable (5-45% inhibition)
Metabolic stability (t₁/₂, microsomes)>60 minutes20-40 minutes30-50 minutes
Blood-brain barrier penetration (PAMPA)High (Pe = 15-18 × 10⁻⁶ cm/s)Moderate (Pe = 8-12 × 10⁻⁶ cm/s)Low (Pe <5 × 10⁻⁶ cm/s)

Contextualizing Target Compound Among Bioactive Tetrazolopyrimidine Derivatives

The specific structural innovations in 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide position it uniquely within medicinal chemistry space:

  • Comparative bioactivity: Among tetrazolopyrimidine carboxamides, the tetramethylated indazole conjugate shows exceptional LRRK2 binding (Kd = 3.8 nM predicted via molecular docking) due to optimal steric complementarity with the mutant G2019S allosteric pocket. This exceeds non-methylated derivatives (Kd >100 nM) and compounds lacking indazole substitution (Kd ≈25 nM) [2] [7].

  • Anti-neuroinflammatory profile: The compound modulates neuroinflammatory biomarkers with 0.4-0.69 μM IC₅₀ against IL-6 and TNF-α—comparable to reference inhibitors. Its dual kinase-cytokine inhibition differentiates it from mono-mechanistic analogues like triazolopyrimidines (34-55% cytokine inhibition) or simple tetrazolo[1,5-a]pyrimidines lacking significant anti-inflammatory activity [4] [6].

  • Structural evolution: This hybrid represents a third-generation optimization from early leads:

  • First-gen: 7-Ethyl-N-(1H-indazol-5-yl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide exhibited moderate LRRK2 affinity (IC₅₀ = 180 nM) but poor solubility
  • Second-gen: N-(1H-indazol-5-yl)-5-methyl-4-(2-morpholin-4-ylethyl) derivatives improved solubility but showed metabolic instability
  • Current gen: Tetramethylation at C4/C5/C7 with unsubstituted indazole-NH yields balanced properties (cLogP = 3.2; TPSA = 95 Ų) [2] [10]

Properties

Product Name

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide

IUPAC Name

4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide

Molecular Formula

C22H22N8O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25)

InChI Key

KHSAHYKLUPESPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1C)(C)C)C(=O)NC3=CC4=C(C=C3)NN=C4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.